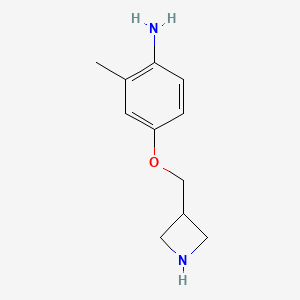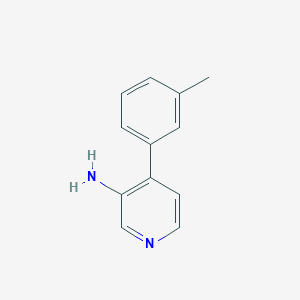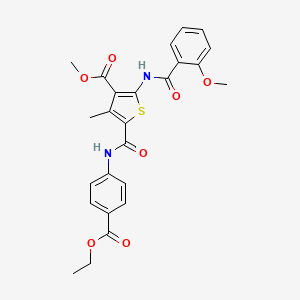
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenylamine moiety through a methoxy linker. The presence of the azetidine ring imparts significant chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine typically involves the formation of the azetidine ring followed by its attachment to the phenylamine moiety. One common method involves the aza Paternò–Büchi reaction which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method provides a straightforward route to azetidine derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and molecular iodine as a catalyst has been reported to enhance reaction rates and yields in the synthesis of azetidine derivatives (7).
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenylamine moiety.
Aplicaciones Científicas De Investigación
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenylamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(azetidin-3-ylmethoxy)phenyl)-6-nitro-2-(prop-2-yn-1-ylthio)quinazolin-4-amine: (1)
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: (3)
6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline: (2)
Uniqueness
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine is unique due to its specific combination of the azetidine ring and phenylamine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-(azetidin-3-ylmethoxy)-2-methylaniline |
InChI |
InChI=1S/C11H16N2O/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7,12H2,1H3 |
Clave InChI |
PZAYMWZDGPLMSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2CNC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)



![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)
